molecular formula C14H19IN2O5 B1629205 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS CAS No. 343803-27-0

4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS

Cat. No.: B1629205
CAS No.: 343803-27-0
M. Wt: 422.22 g/mol
InChI Key: CHWZKWYQUNKCPC-UHFFFAOYSA-N
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Description

4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS is a chemical compound known for its utility in various scientific research applications. It is a derivative of cyclohexanecarboxylic acid, modified with an iodoacetamidomethyl group and an N-hydroxysuccinimide (NHS) ester. This compound is often used in bioconjugation and labeling studies due to its reactivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS typically involves the following steps:

    Formation of the Iodoacetamidomethyl Intermediate: This step involves the reaction of cyclohexanecarboxylic acid with iodoacetamide under suitable conditions to form the iodoacetamidomethyl derivative.

    Activation with NHS: The intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS undergoes several types of chemical reactions:

    Substitution Reactions: The iodoacetamidomethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The NHS ester is highly reactive towards primary amines, facilitating the formation of stable amide bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include primary amines and thiols.

    Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products

    Amide Bonds: The primary product of reactions involving the NHS ester is the formation of amide bonds with primary amines.

    Thioether Bonds: Reactions with thiols can lead to the formation of thioether bonds.

Scientific Research Applications

4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS is widely used in various fields of scientific research:

    Chemistry: It is used in the synthesis of complex molecules and in bioconjugation studies.

    Biology: The compound is employed in labeling proteins and peptides, facilitating the study of protein interactions and functions.

    Medicine: It has applications in drug development, particularly in the design of targeted therapies.

    Industry: The compound is used in the production of diagnostic reagents and in the development of biosensors.

Mechanism of Action

The mechanism of action of 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS involves the formation of covalent bonds with target molecules. The NHS ester reacts with primary amines to form stable amide bonds, while the iodoacetamidomethyl group can participate in nucleophilic substitution reactions. These reactions facilitate the labeling and modification of biomolecules, enabling their study and manipulation.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxysuccinimide Esters: Other NHS esters, such as N-hydroxysuccinimide acetate, share similar reactivity but differ in their specific applications.

    Iodoacetamides: Compounds like iodoacetamide are similar in their ability to react with nucleophiles but lack the NHS ester functionality.

Uniqueness

4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS is unique due to its dual functionality, combining the reactivity of both the iodoacetamidomethyl group and the NHS ester. This makes it particularly useful in bioconjugation and labeling studies, where precise and stable modifications are required.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[(2-iodoacetyl)amino]methyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O5/c15-7-11(18)16-8-9-1-3-10(4-2-9)14(21)22-17-12(19)5-6-13(17)20/h9-10H,1-8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWZKWYQUNKCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)CI)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619348
Record name N-[(4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}cyclohexyl)methyl]-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343803-27-0
Record name N-[(4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}cyclohexyl)methyl]-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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